molecular formula C12H10N2O2 B3060786 Methyl [2,3'-bipyridine]-6'-carboxylate CAS No. 845827-15-8

Methyl [2,3'-bipyridine]-6'-carboxylate

Cat. No. B3060786
CAS RN: 845827-15-8
M. Wt: 214.22
InChI Key: NDHHMOUAQBVFNB-UHFFFAOYSA-N
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Description

“Methyl [2,3’-bipyridine]-6’-carboxylate” is a derivative of the bipyridine family . Bipyridines are organic compounds that are important isomers of the bipyridine family. They are bidentate chelating ligands, forming complexes with many transition metals . Bipyridinium salts, which are related compounds, are popular due to their potential applications in redox flow batteries .


Molecular Structure Analysis

Bipyridines and their derivatives have significant structural differences. For instance, X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Accordingly, 4,4′-bipyridinium dication possesses a planar arrangement .


Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .

Scientific Research Applications

Viologens

Viologens, including bipyridinium salts, find applications in redox chemistry, electrochromic devices, and sensors. Methyl [2,3’-bipyridine]-6’-carboxylate could serve as a precursor for viologen synthesis.

Future Directions

Bipyridines and their derivatives have tremendous use across various research fields . New methods for the synthesis of bipyridines are being developed to overcome the challenges associated with traditional catalysis methods . These alternative pathways offer promising avenues for future research .

Mechanism of Action

Target of Action

Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine . Bipyridine derivatives, such as Milrinone, are known to inhibit phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and smooth muscle contractility by metabolizing cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes .

Mode of Action

As a PDE-III inhibitor, Methyl [2,3’-bipyridine]-6’-carboxylate likely increases intracellular cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the heart cells, enhancing their function . This results in improved cardiac function and peripheral vasodilation .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. For instance, it enhances the L-type calcium channel’s activity, leading to increased calcium influx into the cell . This results in stronger cardiac muscle contraction. Additionally, cAMP activates the ryanodine receptor, causing a release of calcium from the sarcoplasmic reticulum, further contributing to muscle contraction .

Pharmacokinetics

Similar bipyridine derivatives like milrinone are known to have good bioavailability . They are administered intravenously and are primarily excreted unchanged in the urine .

Result of Action

The overall result of Methyl [2,3’-bipyridine]-6’-carboxylate’s action would be enhanced cardiac contractility and peripheral vasodilation . This could potentially be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised .

properties

IUPAC Name

methyl 5-pyridin-2-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHHMOUAQBVFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228050
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2,3'-bipyridine]-6'-carboxylate

CAS RN

845827-15-8
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845827-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound is synthesized as described by adaptation of the following reference: Tye et al., Tet. Lett., 2008, 49, 3939. To a stirred suspension of methyl-5-bromo-2-pyridine carboxylate (0.25 g, 1.16 mmol) and 2-(trimethylsilyl)pyridine (0.48 mL), 3.48 mmol) in anhydrous N,N-dimethyl formamide (7.5 mL) is added silver (I) oxide (0.27 g, 1.16 mmol), allyl palladium chloride dimer (21 mg, 5 mol %) and tetrabutyl ammonium fluoride (1M in THF, 0.116 mL). The reaction is heated at 90° C. for 18 h. The reaction mixture is filtered and washed with EtOAc. The filtrate is concentrated under reduced pressure. Purification by column chromatography (silica, eluent DCM, 0-2% MeOH) gives 0.12 g (48%) of methyl 2,3′-bipyridine-6′-carboxylate. m/z=215 [M++H].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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